molecular formula C10H5BrF9NO B2596390 2-Bromo-6-(difluoromethoxy)-4-(heptafluoropropan-2-yl)aniline CAS No. 1262665-49-5

2-Bromo-6-(difluoromethoxy)-4-(heptafluoropropan-2-yl)aniline

Cat. No.: B2596390
CAS No.: 1262665-49-5
M. Wt: 406.046
InChI Key: MAVMQOJBPKOBEB-UHFFFAOYSA-N
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Description

2-Bromo-6-(difluoromethoxy)-4-(heptafluoropropan-2-yl)aniline is a synthetic organic compound that belongs to the class of halogenated anilines These compounds are characterized by the presence of halogen atoms (such as bromine) and other functional groups attached to an aniline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-6-(difluoromethoxy)-4-(heptafluoropropan-2-yl)aniline typically involves multiple steps, starting from commercially available precursors. A common synthetic route might include:

    Halogenation: Introduction of the bromine atom to the aniline ring using brominating agents such as bromine or N-bromosuccinimide (NBS).

    Methoxylation: Introduction of the difluoromethoxy group through a nucleophilic substitution reaction using difluoromethyl ether.

    Alkylation: Introduction of the heptafluoropropan-2-yl group via a Friedel-Crafts alkylation reaction using heptafluoropropane and a Lewis acid catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and recycling of reagents.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-6-(difluoromethoxy)-4-(heptafluoropropan-2-yl)aniline can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution.

    Oxidation and Reduction: The aniline group can be oxidized to form nitroso or nitro derivatives, or reduced to form corresponding amines.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Heck reactions to form biaryl compounds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution might yield a variety of substituted anilines, while oxidation could produce nitroanilines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules, particularly in the development of fluorinated pharmaceuticals and agrochemicals.

    Biology: As a probe or ligand in biochemical studies due to its unique fluorinated structure.

    Medicine: Potential use in drug discovery and development, particularly for targeting specific biological pathways.

    Industry: Use in the production of specialty chemicals, polymers, and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-Bromo-6-(difluoromethoxy)-4-(heptafluoropropan-2-yl)aniline would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The fluorinated groups could enhance its binding affinity and selectivity for certain molecular targets.

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-4-(trifluoromethyl)aniline: Similar structure but with a trifluoromethyl group instead of heptafluoropropan-2-yl.

    6-(Difluoromethoxy)-2-fluoroaniline: Similar structure but with a fluorine atom instead of bromine.

    4-(Heptafluoropropan-2-yl)aniline: Lacks the bromine and difluoromethoxy groups.

Uniqueness

2-Bromo-6-(difluoromethoxy)-4-(heptafluoropropan-2-yl)aniline is unique due to the combination of its bromine, difluoromethoxy, and heptafluoropropan-2-yl groups. This combination imparts distinct chemical and physical properties, such as increased lipophilicity and potential for specific interactions with biological targets.

Properties

IUPAC Name

2-bromo-6-(difluoromethoxy)-4-(1,1,1,2,3,3,3-heptafluoropropan-2-yl)aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5BrF9NO/c11-4-1-3(2-5(6(4)21)22-7(12)13)8(14,9(15,16)17)10(18,19)20/h1-2,7H,21H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAVMQOJBPKOBEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1OC(F)F)N)Br)C(C(F)(F)F)(C(F)(F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5BrF9NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00896384
Record name 2-Bromo-6-(difluoromethoxy)-4-(1,1,1,2,3,3,3-heptafluoropropan-2-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00896384
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

406.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1262665-49-5
Record name 2-Bromo-6-(difluoromethoxy)-4-(1,1,1,2,3,3,3-heptafluoropropan-2-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00896384
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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